

impact of GSK1795091 aggregate size on biological activity

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Compound of Interest

Compound Name: GSK1795091

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GSK1795091 Aggregation: A Technical Support Guide

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of **GSK1795091** aggregate size on its biological activity. This resource includes frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **GSK1795091** and what is its mechanism of action?

A1: **GSK1795091** is a synthetic lipid A analog that acts as a potent and selective Toll-like receptor 4 (TLR4) agonist.^{[1][2][3][4]} Upon administration, it binds to and activates TLR4, which is primarily expressed on innate immune cells such as monocytes, macrophages, and dendritic cells.^[5] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, including interferon-gamma (IFN- γ), tumor necrosis factor-alpha (TNF- α), and various interleukins (IL-1 β , IL-6, IL-10, IL-1RA, IP-10).^{[1][3][4][6]} This immune stimulation can enhance antigen presentation and T-cell responses, forming the basis of its potential anti-tumor activity.^{[1][5]}

Q2: Does the physical form of **GSK1795091** in solution affect its biological activity?

A2: Yes, the physical form, specifically the aggregate size and morphology of **GSK1795091** in solution, has a significant impact on its biological activity.^{[1][7]} A clinical trial investigating **GSK1795091** revealed that a change in the manufacturing process led to the formation of larger aggregates, which resulted in reduced pharmacodynamic activity.^{[1][6]} Despite higher systemic exposure with the modified formulation containing larger aggregates, the expected dose-dependent elevations in cytokine and chemokine concentrations were not observed.^{[1][6]} This suggests a negative correlation between **GSK1795091** aggregate size and its in vivo biological activity.^{[1][6][7]}

Q3: What were the differences observed between the original and modified formulations of **GSK1795091**?

A3: Structural characterization revealed significant differences between the two formulations. The modified formulation, which exhibited lower biological activity, had an aggregate size that was twice the diameter of the original formulation as measured by dynamic light scattering (DLS).^{[1][7]} Cryo-transmission electron microscopy (cryo-TEM) images showed that the original formulation consisted of mostly heterogeneous, sheet-like morphologies, whereas the modified formulation was characterized by large aggregates of globular-like structures.^{[1][7]}

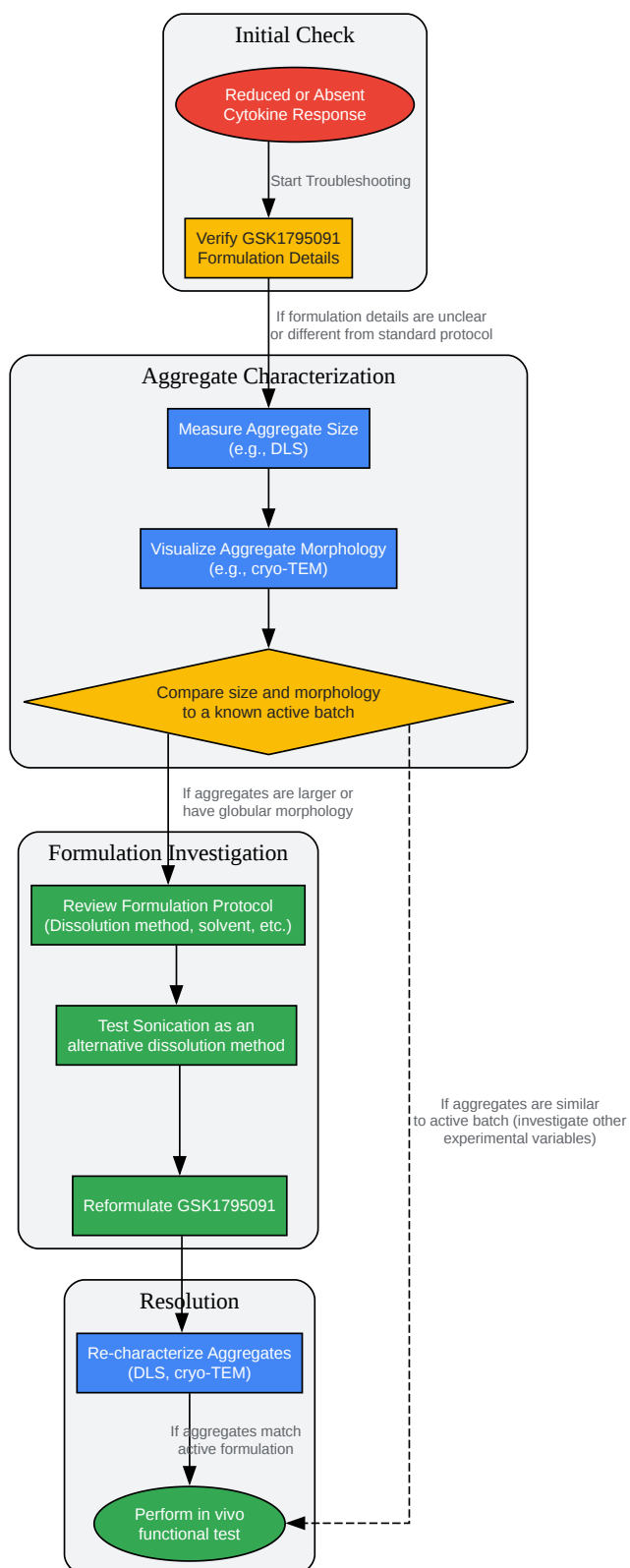
Q4: What is the proposed reason for the reduced activity of the larger **GSK1795091** aggregates?

A4: The formation of larger, globular aggregates in the modified formulation is thought to have impaired the binding of **GSK1795091** to the TLR4 receptor.^[1] This impaired binding would consequently lead to reduced downstream signaling and a diminished cytokine response.^[1] The change in the initial dissolution step during manufacturing, specifically the use of ethanol instead of sonication, was identified as the likely contributor to the altered aggregate morphology and lowered biological activity.^[1]

Troubleshooting Guide

Issue: Reduced or absent cytokine response after administration of **GSK1795091** in an in vivo experiment.

This troubleshooting guide provides a logical workflow to investigate the potential causes of reduced **GSK1795091** activity, focusing on the critical role of aggregate size.



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Caption: Troubleshooting workflow for reduced **GSK1795091** biological activity.

Data Summary

The following tables summarize the key findings from the study comparing the original and modified formulations of **GSK1795091**.

Table 1: Physicochemical Properties of **GSK1795091** Formulations

Property	Original Formulation	Modified Formulation	Method
Aggregate Diameter	~1X	~2X	Dynamic Light Scattering (DLS)
Morphology	Heterogeneous, sheet-like	Aggregated, globular-like	Cryo-Transmission Electron Microscopy (cryo-TEM)

Data derived from a clinical study where a manufacturing change occurred.[\[1\]](#)[\[7\]](#)

Table 2: Pharmacodynamic Response to **GSK1795091** Formulations

Pharmacodynamic Marker	Original Formulation	Modified Formulation
Cytokine & Chemokine Levels	Transient, dose-dependent elevations (e.g., IP-10, IL-10, IL-1RA)	No significant elevations observed
Immune-related Adverse Events	Higher incidence (chills, fatigue, pyrexia)	Lower incidence

Observations from a Phase I clinical trial.[\[1\]](#)[\[6\]](#)

Experimental Protocols

1. Dynamic Light Scattering (DLS) for Aggregate Size Measurement

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.

- Instrument Setup:
 - Allow the DLS instrument to warm up and equilibrate to the desired temperature.
 - Perform a blank measurement using the filtered formulation buffer.
- Sample Preparation:
 - Ensure the **GSK1795091** formulation is at the correct concentration in the appropriate buffer.
 - Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to remove any extraneous dust or large particles that are not part of the inherent aggregation state.
- Data Acquisition:
 - Carefully pipette the sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.
 - Place the cuvette in the instrument and allow the sample temperature to equilibrate.
 - Acquire multiple measurements to ensure reproducibility.
- Data Analysis:
 - Analyze the correlation function to obtain the particle size distribution.
 - Compare the hydrodynamic radius of the test sample to that of a known, biologically active batch of **GSK1795091**. An increase in the average hydrodynamic radius indicates the presence of larger aggregates.

2. Cryo-Transmission Electron Microscopy (cryo-TEM) for Aggregate Morphology Visualization

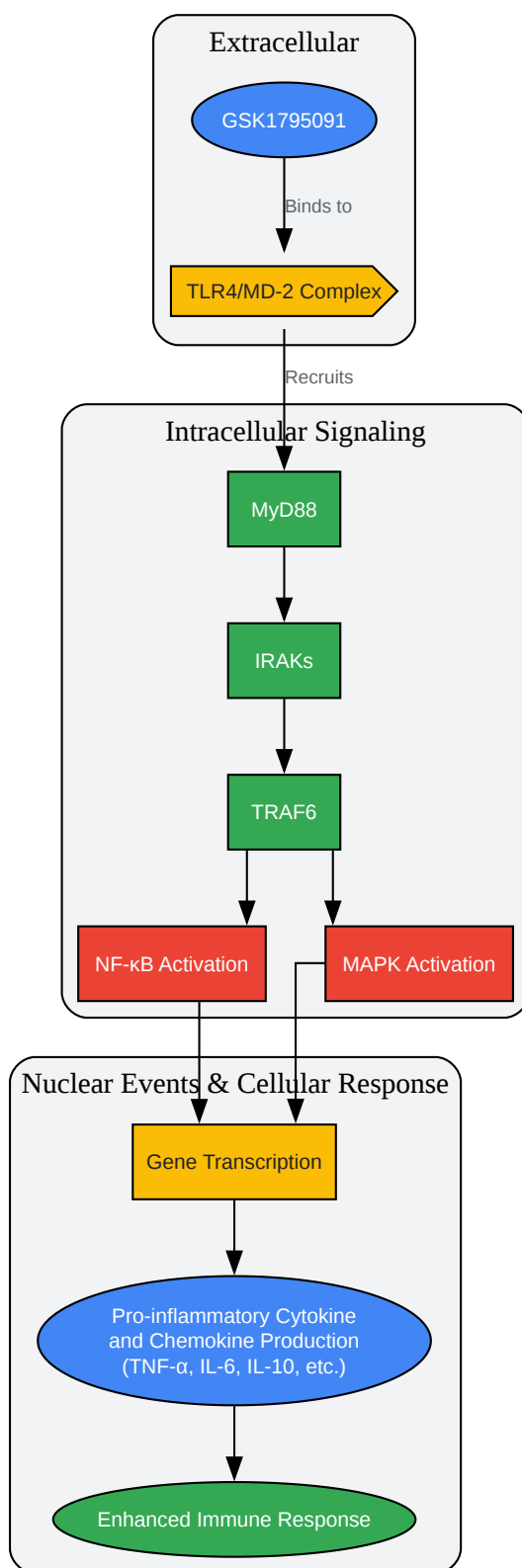
Cryo-TEM allows for the visualization of macromolecular structures in their near-native state.

- Sample Preparation (Vitrification):

- Apply a small volume (3-4 μ L) of the **GSK1795091** formulation to a glow-discharged TEM grid.
- Blot the grid to create a thin film of the solution.
- Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample, preventing the formation of ice crystals.
- Imaging:
 - Transfer the vitrified grid to a cryo-electron microscope.
 - Acquire images at a low electron dose to minimize radiation damage.
- Data Analysis:
 - Examine the micrographs to determine the morphology of the **GSK1795091** aggregates.
 - Compare the observed structures (e.g., sheet-like vs. globular) to those of a reference active batch.

Signaling Pathway

GSK1795091 exerts its biological effects through the activation of the Toll-like Receptor 4 (TLR4) signaling pathway.



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Caption: Simplified TLR4 signaling pathway activated by **GSK1795091**.

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